molecular formula C20H19N3O4S B10989402 4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide

4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide

Cat. No.: B10989402
M. Wt: 397.4 g/mol
InChI Key: PYBRBLDFZWZRMF-UHFFFAOYSA-N
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Description

4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the 3,4-Dimethoxyphenyl Group:

    Acetylation: The acetyl group is introduced via acetylation, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Formation of the Benzamide Group: The final step involves the coupling of the thiazole derivative with 4-aminobenzamide, usually facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to new treatments for various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and benzamide group allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzoic acid
  • 4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzylamine
  • 4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzyl alcohol

Uniqueness

What sets 4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the thiazole ring and the benzamide group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

4-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]benzamide

InChI

InChI=1S/C20H19N3O4S/c1-26-16-8-5-13(9-17(16)27-2)20-23-15(11-28-20)10-18(24)22-14-6-3-12(4-7-14)19(21)25/h3-9,11H,10H2,1-2H3,(H2,21,25)(H,22,24)

InChI Key

PYBRBLDFZWZRMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)OC

Origin of Product

United States

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